[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl ring substituted with an aminomethyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with a cyclopropyl halide in the presence of a Lewis acid catalyst.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where the cyclopropyl compound reacts with formaldehyde and a primary amine.
Hydroxylation: The final step involves the hydroxylation of the cyclopropyl ring to introduce the methanol group, which can be achieved through a hydroboration-oxidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles such as halides or alkoxides.
Addition: The compound can participate in addition reactions, where the double bonds in the cyclopropyl ring react with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles.
Addition: Electrophiles such as halogens and nucleophiles like amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Addition: Formation of cyclopropyl adducts.
Scientific Research Applications
Chemistry
In chemistry, [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs aimed at treating various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is explored for its potential applications in materials science. Its unique properties may be harnessed for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the 4-fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1-(Aminomethyl)-2-(4-chlorophenyl)cyclopropyl]methanol: Similar structure with a chlorine atom instead of a fluorine atom.
[1-(Aminomethyl)-2-(4-bromophenyl)cyclopropyl]methanol: Similar structure with a bromine atom instead of a fluorine atom.
[1-(Aminomethyl)-2-(4-methylphenyl)cyclopropyl]methanol: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the 4-fluorophenyl group in [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol imparts unique electronic and steric properties, making it distinct from its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, potentially leading to improved pharmacological profiles.
Biological Activity
[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol is a cyclopropyl-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups:
- Aminomethyl group : Contributes to hydrogen bonding and potential receptor interactions.
- Fluorophenyl group : Enhances hydrophobic interactions, possibly improving binding affinity.
- Cyclopropyl ring : Induces conformational changes in target proteins, affecting their function.
The hydrochloride salt form of the compound increases its solubility, making it suitable for pharmaceutical applications .
The biological activity of this compound is attributed to its interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the phenyl group may enhance hydrophobic interactions. The cyclopropyl structure can induce conformational changes in target proteins, influencing their activity .
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes various analogs and their associated activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(Aminomethyl)-2-(phenyl)cyclopropanol | Similar cyclopropyl structure | Antidepressant effects |
1-(Aminomethyl)-2-(3-fluorophenyl)cyclopropanol | Contains different fluorinated aromatic group | Potential anticancer properties |
1-(Aminomethyl)-3-(4-fluorophenyl)cyclobutanol | Cyclobutane instead of cyclopropane | Varying receptor interaction profiles |
Anticancer Activity
One study explored the anticancer potential of related compounds using FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited better cytotoxicity and apoptosis induction compared to standard treatments like bleomycin. The three-dimensional structures were hypothesized to interact more effectively with protein binding sites, enhancing their biological activity .
Antimicrobial Properties
Another investigation highlighted the antimicrobial potential of this compound. The presence of the fluorophenyl group was noted to improve interactions with microbial targets, suggesting that this compound could serve as a lead for developing new antimicrobial agents .
BACE1 Inhibition
Research into β-secretase (BACE1) inhibitors for Alzheimer's disease indicated that compounds similar to this compound showed promising inhibitory effects on BACE1. These findings suggest that modifications to the cyclopropane structure can enhance potency and selectivity against specific targets, which is crucial for developing effective treatments for neurodegenerative diseases .
Properties
IUPAC Name |
[1-(aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-8(2-4-9)10-5-11(10,6-13)7-14/h1-4,10,14H,5-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHSKJXEMIFYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)CO)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.